Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as ethyl 3-[(2-furylmethyl)amino]propanoate . This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final product. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds, such as:
3-Methoxytyramine: A metabolite of dopamine with similar structural features but different biological roles.
Ethyl 3-[(2-furylmethyl)amino]propanoate: An intermediate in the synthesis of the target compound, sharing some structural similarities.
The uniqueness of ETHYL 5-[3-[(2-FURYLMETHYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C23H24N2O8 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
ethyl 5-[3-(furan-2-ylmethylamino)-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H24N2O8/c1-3-32-23(30)16-12-25-22(29)20(21(16)28)15(13-6-7-18(31-2)17(26)9-13)10-19(27)24-11-14-5-4-8-33-14/h4-9,12,15,26H,3,10-11H2,1-2H3,(H,24,27)(H2,25,28,29) |
InChI Key |
XWZKFYLKGMKGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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